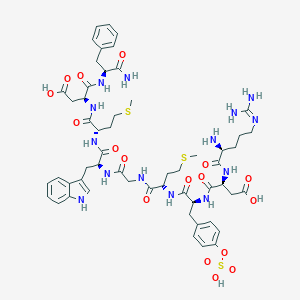
Cholecystokinin-9
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cholecystokinin-9 (CCK-9) is a peptide hormone that is produced in the small intestine and the brain. It is a member of the cholecystokinin family of peptides, which are involved in the regulation of gastrointestinal function and appetite. CCK-9 has been the subject of extensive research due to its potential therapeutic applications in the treatment of obesity, diabetes, and other metabolic disorders.
Mecanismo De Acción
Cholecystokinin-9 binds to the CCK receptor, which is expressed in the gastrointestinal tract and the brain. This binding triggers a cascade of intracellular signaling events that result in the release of digestive enzymes, the contraction of smooth muscle in the gastrointestinal tract, and the suppression of appetite.
Efectos Bioquímicos Y Fisiológicos
Cholecystokinin-9 has a variety of biochemical and physiological effects, including the stimulation of pancreatic enzyme secretion, the inhibition of gastric emptying, and the suppression of food intake. It has also been shown to have anti-inflammatory and neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of studying Cholecystokinin-9 in the lab is that it can be synthesized using SPPS, which allows for the production of large quantities of pure peptide. However, one limitation is that its effects can be difficult to study in vivo due to its rapid degradation and short half-life.
Direcciones Futuras
There are several future directions for research on Cholecystokinin-9, including:
1. Investigating the potential therapeutic applications of Cholecystokinin-9 for the treatment of obesity, diabetes, and other metabolic disorders.
2. Developing novel analogs of Cholecystokinin-9 that have improved pharmacokinetic properties and therapeutic potential.
3. Studying the role of Cholecystokinin-9 in the regulation of inflammation and immune function.
4. Investigating the potential use of Cholecystokinin-9 as a biomarker for the diagnosis and monitoring of metabolic disorders.
5. Exploring the mechanisms underlying the neuroprotective effects of Cholecystokinin-9 and its potential as a therapeutic agent for neurodegenerative diseases.
In conclusion, Cholecystokinin-9 is a peptide hormone with diverse biochemical and physiological effects that has been the subject of extensive research. Its potential therapeutic applications in the treatment of metabolic disorders make it an important target for future research.
Métodos De Síntesis
Cholecystokinin-9 can be synthesized using solid-phase peptide synthesis (SPPS), which involves the stepwise addition of amino acids to a growing peptide chain. The resulting peptide can be purified using high-performance liquid chromatography (HPLC) and characterized using mass spectrometry.
Aplicaciones Científicas De Investigación
Cholecystokinin-9 has been studied extensively in animal models and in vitro systems to elucidate its mechanism of action and physiological effects. It has also been investigated as a potential therapeutic agent for the treatment of obesity, diabetes, and other metabolic disorders.
Propiedades
Número CAS |
108050-84-6 |
|---|---|
Nombre del producto |
Cholecystokinin-9 |
Fórmula molecular |
C55H74N14O17S3 |
Peso molecular |
1299.5 g/mol |
Nombre IUPAC |
(3S)-3-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-4-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxo-3-(4-sulfooxyphenyl)propan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C55H74N14O17S3/c1-87-21-18-37(64-51(79)40(24-31-14-16-33(17-15-31)86-89(83,84)85)68-54(82)42(26-45(71)72)67-48(76)35(56)12-8-20-60-55(58)59)49(77)62-29-44(70)63-41(25-32-28-61-36-13-7-6-11-34(32)36)52(80)65-38(19-22-88-2)50(78)69-43(27-46(73)74)53(81)66-39(47(57)75)23-30-9-4-3-5-10-30/h3-7,9-11,13-17,28,35,37-43,61H,8,12,18-27,29,56H2,1-2H3,(H2,57,75)(H,62,77)(H,63,70)(H,64,79)(H,65,80)(H,66,81)(H,67,76)(H,68,82)(H,69,78)(H,71,72)(H,73,74)(H4,58,59,60)(H,83,84,85)/t35-,37-,38-,39-,40-,41-,42-,43-/m0/s1 |
Clave InChI |
AOVFOMQIRNOPOR-LVHVEONVSA-N |
SMILES isomérico |
CSCC[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N)NC(=O)[C@H](CC4=CC=C(C=C4)OS(=O)(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCN=C(N)N)N |
SMILES |
CSCCC(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)N)NC(=O)C(CC4=CC=C(C=C4)OS(=O)(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCCN=C(N)N)N |
SMILES canónico |
CSCCC(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)N)NC(=O)C(CC4=CC=C(C=C4)OS(=O)(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCCN=C(N)N)N |
Secuencia |
RDXMGWMDF |
Sinónimos |
CCK-9 CCK9 peptide cholecystokinin 9 cholecystokinin-9 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



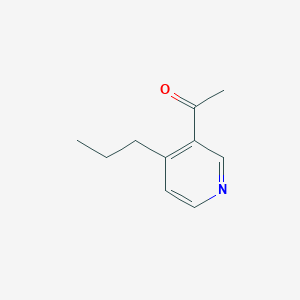
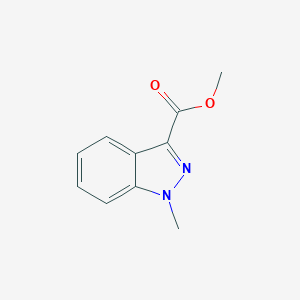
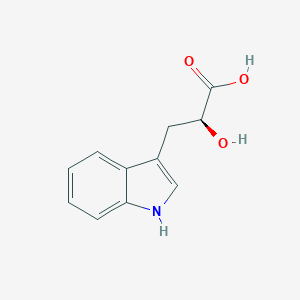

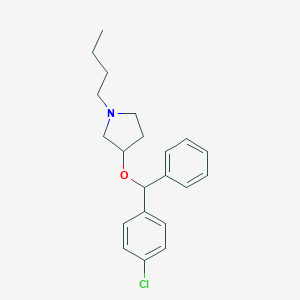
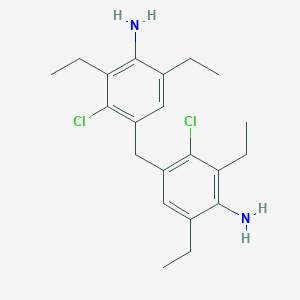
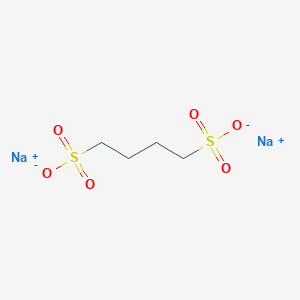
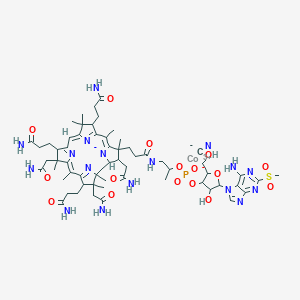
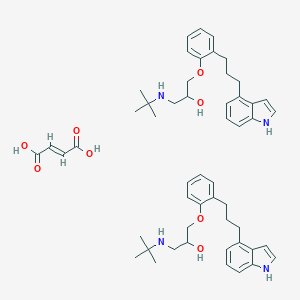
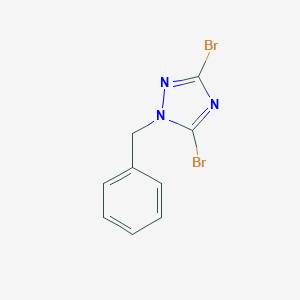
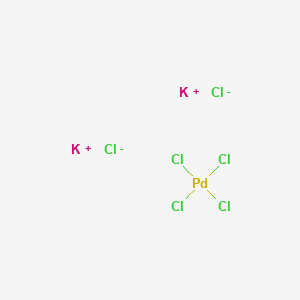
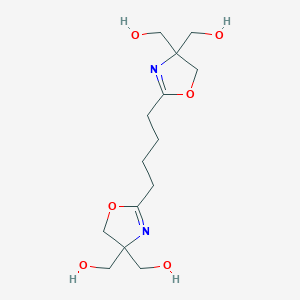
![5,6-Dihydro-4-hydroxy-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide](/img/structure/B10924.png)
